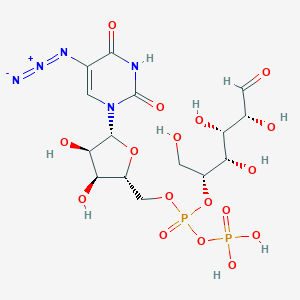

5-Azidouridine diphosphate glucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Azidouridine diphosphate glucose (5-Az-UDP-Glc) is a modified nucleotide analog that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry. This compound is widely used as a tool for studying the mechanism of action of enzymes involved in RNA biosynthesis and for developing novel therapeutic agents.

Wirkmechanismus

The mechanism of action of 5-Azidouridine diphosphate glucose involves its incorporation into RNA molecules during transcription. This modified nucleotide analog can be recognized and incorporated by RNA polymerases, leading to the production of RNA molecules containing 5-Az-uridine residues. The presence of 5-Az-uridine residues in RNA molecules can affect their stability, structure, and function, leading to altered gene expression and cellular processes.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 5-Azidouridine diphosphate glucose depend on its concentration, the duration of exposure, and the specific cellular context. At low concentrations, 5-Azidouridine diphosphate glucose can be incorporated into RNA molecules without significant effects on RNA stability or function. However, at higher concentrations, 5-Azidouridine diphosphate glucose can affect RNA stability, leading to the degradation of RNA molecules containing 5-Az-uridine residues. Additionally, 5-Azidouridine diphosphate glucose can affect RNA structure and function, leading to altered gene expression and cellular processes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Azidouridine diphosphate glucose in lab experiments include its ability to selectively label RNA molecules containing 5-Az-uridine residues, its compatibility with various RNA analysis techniques, and its potential applications in the development of novel therapeutic agents. However, the limitations of using 5-Azidouridine diphosphate glucose include its potential toxicity at high concentrations, its potential effects on RNA stability and function, and the need for careful optimization of experimental conditions to achieve specific labeling and analysis of RNA molecules.

Zukünftige Richtungen

The future directions of 5-Azidouridine diphosphate glucose research include the development of new methods for synthesizing and using this compound, the exploration of its potential applications in various fields, such as epigenetics and gene therapy, and the investigation of its potential toxicity and safety in vivo. Additionally, future research should focus on understanding the molecular mechanisms underlying the effects of 5-Azidouridine diphosphate glucose on RNA stability, structure, and function, and on developing new tools and techniques for analyzing RNA molecules containing 5-Az-uridine residues.

Synthesemethoden

The synthesis of 5-Azidouridine diphosphate glucose involves the modification of uridine diphosphate glucose (UDP-Glc) by replacing the 5-carbon of the uracil moiety with an azide group. The synthesis can be achieved by using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of uridine with sodium azide and subsequent conversion to UDP-Glc by enzymatic reactions. Enzymatic synthesis, on the other hand, involves the use of enzymes, such as uridine phosphorylase and glucose-1-phosphate uridylyltransferase, to catalyze the conversion of uridine and glucose-1-phosphate to UDP-Glc, followed by the modification of the uracil moiety with an azide group using an azide-transferase enzyme.

Wissenschaftliche Forschungsanwendungen

5-Azidouridine diphosphate glucose has numerous applications in scientific research, including the study of RNA biosynthesis, RNA editing, and RNA-protein interactions. This compound is used as a tool for studying the mechanism of action of enzymes involved in RNA biosynthesis, such as RNA polymerases and RNA ligases. It is also used for analyzing RNA editing events, such as adenosine-to-inosine editing, and for studying RNA-protein interactions, such as RNA splicing and translation initiation. Additionally, 5-Azidouridine diphosphate glucose has potential applications in the development of novel therapeutic agents, such as antiviral drugs.

Eigenschaften

CAS-Nummer |

122060-70-2 |

|---|---|

Produktname |

5-Azidouridine diphosphate glucose |

Molekularformel |

C15H23N5O17P2 |

Molekulargewicht |

607.31 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono [(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl] phosphate |

InChI |

InChI=1S/C15H23N5O17P2/c16-19-18-5-1-20(15(29)17-13(5)28)14-12(27)11(26)8(35-14)4-34-39(33,37-38(30,31)32)36-7(3-22)10(25)9(24)6(23)2-21/h1-2,6-12,14,22-27H,3-4H2,(H,17,28,29)(H2,30,31,32)/t6-,7+,8+,9+,10+,11+,12+,14+,39?/m0/s1 |

InChI-Schlüssel |

RXHMROGEZFBUNY-KIIVQMBSSA-N |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)(O)O)O)O)N=[N+]=[N-] |

Synonyme |

5-azido-UDP-glucose 5-azidouridine 5'-diphosphoglucose 5-azidouridine diphosphate glucose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)

![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)

![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)

![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)